molecular formula C12H15BrO6 B5099651 p-Bromophenyl beta-D-glucopyranoside

p-Bromophenyl beta-D-glucopyranoside

Cat. No.: B5099651
M. Wt: 335.15 g/mol
InChI Key: XKNTYHQVRMHDHY-UHFFFAOYSA-N
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Description

p-Bromophenyl beta-D-glucopyranoside is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond In this case, the compound consists of a bromophenyl group attached to a beta-D-glucopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Bromophenyl beta-D-glucopyranoside typically involves the reaction of p-bromophenol with beta-D-glucopyranosyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

p-Bromophenyl beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding quinones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl glucopyranosides.

Scientific Research Applications

p-Bromophenyl beta-D-glucopyranoside has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of p-Bromophenyl beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl beta-D-glucopyranoside
  • p-Nitrophenyl beta-D-glucopyranoside
  • p-Methoxyphenyl beta-D-glucopyranoside

Uniqueness

p-Bromophenyl beta-D-glucopyranoside is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNTYHQVRMHDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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